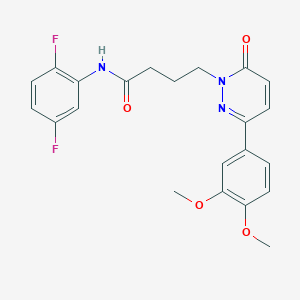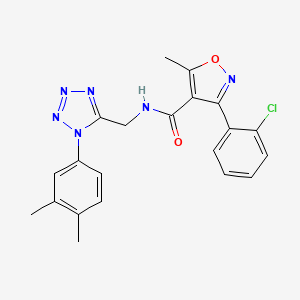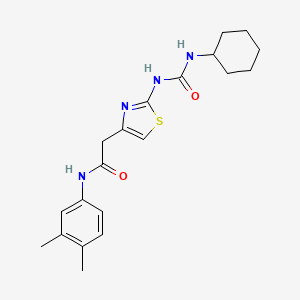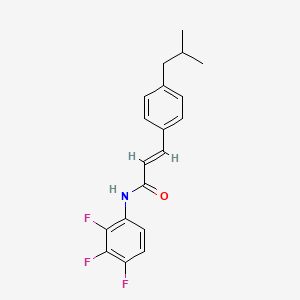![molecular formula C11H10O4S B2726330 Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide CAS No. 1823777-05-4](/img/structure/B2726330.png)
Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide, also known as SCTD, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. SCTD has a spirocyclic structure that consists of a chromane ring fused with a thietane ring, and a carbonyl group at position 4. SCTD has shown potential in various applications, including as a pharmaceutical intermediate, a ligand for metal ions, and a fluorescent probe.
Mecanismo De Acción
The mechanism of action of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide is not fully understood. However, studies have shown that this compound can bind with metal ions through the carbonyl group at position 4 and the oxygen atom of the chromane ring. The binding of this compound with metal ions results in a change in the fluorescence emission, which can be used for metal ion detection. This compound has also been shown to exhibit catalytic activity towards organic reactions, but the exact mechanism of this activity is still under investigation.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity towards cells and can be used as a fluorescent probe for live-cell imaging. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. However, further studies are needed to understand the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide in lab experiments is its high selectivity and sensitivity towards metal ions. Additionally, this compound has shown low toxicity towards cells, making it a useful tool for live-cell imaging. However, the synthesis of this compound is challenging and requires multiple steps, resulting in a low yield. Additionally, the stability of this compound is poor, and it can decompose under certain conditions, making it difficult to store and handle.
Direcciones Futuras
There are several future directions for Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide research. One potential direction is the development of this compound-based fluorescent probes for metal ion detection in living organisms. Another direction is the optimization of the synthesis method to improve the yield and stability of this compound. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in catalysis and cancer treatment.
Métodos De Síntesis
The synthesis of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide involves the reaction of 2-hydroxybenzaldehyde with 2-methyl-3-buten-2-ol in the presence of p-toluenesulfonic acid as a catalyst. The resulting product is then treated with Lawesson's reagent to form the spirocyclic structure. The final step involves the oxidation of the thietane ring with hydrogen peroxide to form the 1',1'-dioxide moiety. The yield of this compound synthesis is around 50%.
Aplicaciones Científicas De Investigación
Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide has been used in various scientific research applications, including as a fluorescent probe for metal ions, a catalyst for organic reactions, and a pharmaceutical intermediate. This compound has shown high selectivity and sensitivity towards metal ions such as Cu2+, Fe3+, and Zn2+. The fluorescence emission of this compound changes upon binding with metal ions, making it a useful tool for metal ion detection. This compound has also shown potential as a catalyst for organic reactions such as the Michael addition and the Friedel-Crafts reaction. Additionally, this compound has been used as a key intermediate in the synthesis of biologically active compounds.
Propiedades
IUPAC Name |
1',1'-dioxospiro[3H-chromene-2,3'-thietane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c12-9-5-11(6-16(13,14)7-11)15-10-4-2-1-3-8(9)10/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDCJWVVWJSASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC13CS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2726247.png)
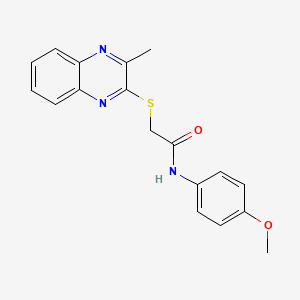

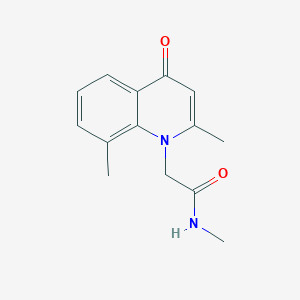
![2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2726254.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726255.png)
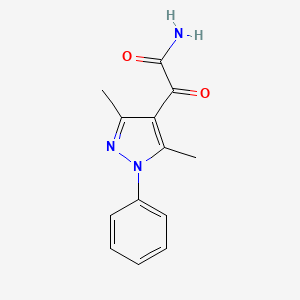
![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2726259.png)
![4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2726263.png)

